molecular formula C6H8BNO3 B13651379 (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

Cat. No.: B13651379
M. Wt: 152.95 g/mol
InChI Key: ZXPIQXMQSVJDSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid typically involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine with boronic acid reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Its methyl group at the 6-position and the boronic acid group at the 4-position provide distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C6H8BNO3

Molecular Weight

152.95 g/mol

IUPAC Name

(2-methyl-6-oxo-1H-pyridin-4-yl)boronic acid

InChI

InChI=1S/C6H8BNO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9)

InChI Key

ZXPIQXMQSVJDSM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=O)NC(=C1)C)(O)O

Origin of Product

United States

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